3-Hydroxy Carbamazepine β-D-Glucuronide
Description
3-Hydroxy Carbamazepine β-D-Glucuronide (3-OH-CBZ-GlcU) is a major phase II metabolite of the antiepileptic drug carbamazepine (CBZ). It is formed via glucuronidation of 3-hydroxy carbamazepine (3-OH-CBZ), a primary oxidative metabolite generated by cytochrome P450 enzymes. This conjugation enhances water solubility, facilitating renal excretion and reducing toxicity . Analytical standards for 3-OH-CBZ-GlcU are critical for pharmacokinetic studies, with high-purity preparations (≥95%) available for research .
Properties
Molecular Formula |
C₂₁H₂₀N₂O₈ |
|---|---|
Molecular Weight |
428.39 |
Synonyms |
3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide β-D-Glucuronide; 3-Hydroxy Carbamazepine Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Glucuronides
Structural and Metabolic Similarities
Glucuronidation is a common detoxification pathway for xenobiotics and endogenous compounds. Below is a comparative analysis of 3-OH-CBZ-GlcU with other β-D-glucuronides:
Key Observations:
- Position of Glucuronidation : Unlike morphine’s 3-β-D-glucuronide, which retains pharmacological activity, 3-OH-CBZ-GlcU is inactive, emphasizing the role of conjugation site in bioactivity .
- Detoxification vs. Activation: While acetaminophen and carbamazepine glucuronides are detoxification products, morphine’s glucuronide is pharmacologically active, highlighting divergent metabolic outcomes .
Pharmacokinetic and Analytical Comparisons
- Bioavailability : Quercetin-3-O-β-D-glucuronide exhibits lower systemic bioavailability compared to its aglycone due to efflux transporters, a pattern likely shared with 3-OH-CBZ-GlcU .
- Analytical Methods: 3-OH-CBZ-GlcU is quantified via HPLC-MS, similar to acetaminophen glucuronide and quercetin derivatives . Advanced techniques like UHPLC-MS/MS are used for structurally complex glucuronides (e.g., 1'-hydroxy midazolam-β-D-glucuronide), ensuring sensitivity for low-concentration metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
